molecular formula C11H10ClF3N2O2 B7455145 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide

2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide

货号 B7455145
分子量: 294.66 g/mol
InChI 键: YYDANAREIBBRGZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CFTR corrector, and it has been studied extensively for its ability to correct the ion transport defect caused by cystic fibrosis.

作用机制

The mechanism of action of 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide involves the correction of the ion transport defect caused by cystic fibrosis. This compound binds to the CFTR protein and stabilizes its structure, allowing it to function more efficiently in regulating the ion transport across cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can improve the function of the CFTR protein in cells derived from patients with cystic fibrosis. In vivo studies have shown that this compound can improve lung function and reduce the production of thick mucus in animal models of cystic fibrosis.

实验室实验的优点和局限性

One of the main advantages of using 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide in lab experiments is its ability to improve the function of the CFTR protein in cells derived from patients with cystic fibrosis. This allows researchers to study the effects of CFTR correction on various cellular processes in a more accurate and relevant manner. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can make it difficult and time-consuming to obtain in large quantities.

未来方向

There are several future directions for the research on 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide. One potential direction is the development of more efficient synthesis methods to make this compound more readily available for research purposes. Another potential direction is the optimization of the CFTR correction process to improve the efficacy and safety of this compound for clinical use. Additionally, further research is needed to fully understand the biochemical and physiological effects of CFTR correction in various organs and tissues affected by cystic fibrosis.

合成方法

The synthesis of 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide is a complex process that involves several steps. The initial step involves the reaction of 3-chloro-2-oxo-5-(trifluoromethyl)pyridine with propargylamine to form 2-(prop-2-yn-1-ylamino)-3-chloro-5-(trifluoromethyl)pyridine. This intermediate compound is then reacted with acetic anhydride to form the final product, 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide.

科学研究应用

The CFTR corrector, 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide, has been extensively studied for its potential applications in the treatment of cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the ion transport across cell membranes, leading to the production of thick mucus in the lungs and other organs. CFTR correctors like 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide have been shown to improve the function of the CFTR protein, which is responsible for regulating the ion transport across cell membranes. This improvement in CFTR function can lead to a reduction in the production of thick mucus in the lungs and other organs, improving the quality of life of patients with cystic fibrosis.

属性

IUPAC Name

2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3N2O2/c1-2-3-16-9(18)6-17-5-7(11(13,14)15)4-8(12)10(17)19/h2,4-5H,1,3,6H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDANAREIBBRGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN1C=C(C=C(C1=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。